Pentyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate
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Overview
Description
Pentyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate is an organic compound with a complex structure that includes a pentyl group, a dimethylphenyl group, and a dioxoisoindolinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethylphenyl isocyanate with a suitable dioxoisoindolinecarboxylate precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Pentyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pentyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Pentyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may modulate specific biochemical pathways, leading to its observed biological activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: Shares the dimethylphenyl group but differs in the functional groups attached.
2,4-Dimethylphenyl isocyanate: Contains the same aromatic ring but with an isocyanate functional group.
Uniqueness
Pentyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C22H23NO4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
pentyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C22H23NO4/c1-4-5-6-11-27-22(26)16-8-9-17-18(13-16)21(25)23(20(17)24)19-10-7-14(2)12-15(19)3/h7-10,12-13H,4-6,11H2,1-3H3 |
InChI Key |
MNCGNYINKAIRSL-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)C)C |
Canonical SMILES |
CCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)C)C |
Origin of Product |
United States |
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